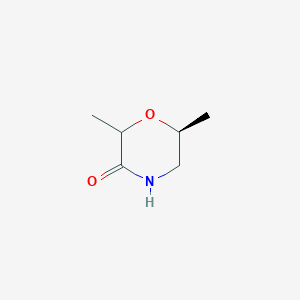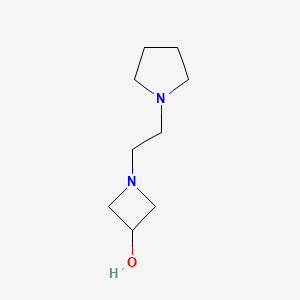
1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol is a compound that features both azetidine and pyrrolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the azetidine ring, which is then functionalized to introduce the pyrrolidine group . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .
Analyse Des Réactions Chimiques
1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The azetidine and pyrrolidine rings can undergo substitution reactions, where specific atoms or groups are replaced by others.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution and cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring and exhibit similar chemical properties.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring also show comparable biological activities.
Spirocyclic compounds: These compounds have a spiro atom connecting two rings, offering unique structural features
The uniqueness of this compound lies in its combined azetidine and pyrrolidine rings, which provide a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-(2-pyrrolidin-1-ylethyl)azetidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c12-9-7-11(8-9)6-5-10-3-1-2-4-10/h9,12H,1-8H2 |
Clé InChI |
MMLAYSZDCGVTJS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCN2CC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


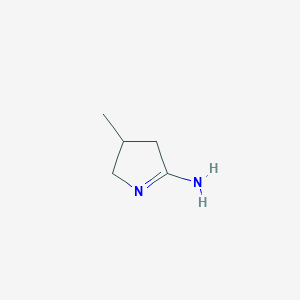

![6-(4-Methoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12993859.png)


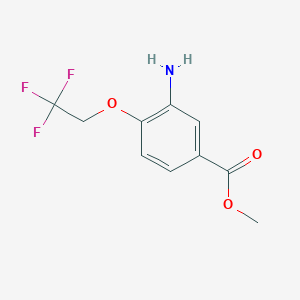


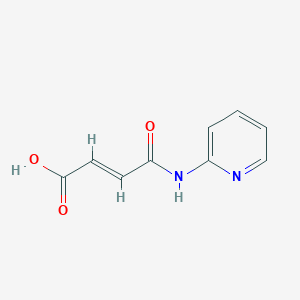

![5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide](/img/structure/B12993890.png)
![3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993904.png)

